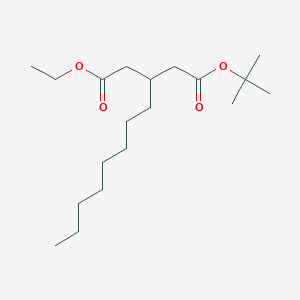

tert-Butyl ethyl 3-octylpentanedioate

Description

tert-Butyl ethyl 3-octylpentanedioate is a branched ester compound characterized by a pentanedioate backbone substituted with tert-butyl, ethyl, and octyl groups. Its complex structure imparts unique physicochemical properties, such as low polarity, high boiling point, and enhanced solubility in non-polar solvents. This compound is primarily utilized in industrial applications, including polymer plasticizers, lubricant additives, and specialty solvents, owing to its thermal stability and resistance to hydrolysis .

Properties

CAS No. |

90016-13-0 |

|---|---|

Molecular Formula |

C19H36O4 |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

5-O-tert-butyl 1-O-ethyl 3-octylpentanedioate |

InChI |

InChI=1S/C19H36O4/c1-6-8-9-10-11-12-13-16(14-17(20)22-7-2)15-18(21)23-19(3,4)5/h16H,6-15H2,1-5H3 |

InChI Key |

PXHUSXLYOYBSNI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CC(=O)OCC)CC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ethyl 3-octylpentanedioate typically involves esterification reactions. One common method is the reaction between tert-butyl alcohol, ethyl alcohol, and 3-octylpentanedioic acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of solid acid catalysts, such as ion-exchange resins, can further enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ethyl 3-octylpentanedioate can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the ester can yield alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: New esters or alcohols, depending on the nucleophile used.

Scientific Research Applications

tert-Butyl ethyl 3-octylpentanedioate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism of action of tert-Butyl ethyl 3-octylpentanedioate involves its interaction with various molecular targets. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing the corresponding alcohol and carboxylic acid. These products can then interact with cellular pathways, potentially exerting antimicrobial or other bioactive effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Based on structural similarity assessments (), tert-butyl ethyl 3-octylpentanedioate shares high similarity (0.90–0.96) with esters such as (S)-tert-butyl 3-hydroxybutanoate and other pentanedioate derivatives. These analogues differ in alkyl chain length, substituent positions, or functional groups (e.g., hydroxyl vs. ester groups), which directly influence their reactivity and applications.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Key Findings :

- Molecular Weight and Boiling Point: this compound’s higher molecular weight and branching result in a significantly elevated boiling point compared to ETBE and simpler esters like (S)-tert-butyl 3-hydroxybutanoate. This property enhances its utility in high-temperature processes .

- Octane Improvement: Unlike ETBE, which is widely used as an oxygenate to boost gasoline octane ratings , this compound lacks this functionality due to its non-volatile nature.

- Solubility : Its low water solubility reduces environmental mobility, contrasting with ETBE’s moderate solubility, which raises concerns about groundwater contamination .

Environmental and Sampling Behavior

Passive sampler validation protocols () highlight that compounds with higher molecular weights (e.g., this compound) exhibit reduced reverse diffusion and improved storage stability compared to lighter analogues like ETBE. This is attributed to stronger adsorbent affinity and lower volatility, ensuring accurate environmental monitoring .

Industrial and Regulatory Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.